molecular formula C21H16ClN3O5 B11511297 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11511297
M. Wt: 425.8 g/mol
InChI Key: PUJHNLAEZGDBCV-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties These structures are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromene intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the indole and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biological pathways and mechanisms.

    Medicine: The compound’s potential biological activities, such as anticancer, antiviral, and antimicrobial properties, make it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The indole and chromene moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both indole and chromene moieties, which confer a combination of biological activities not typically found in simpler compounds. This dual functionality makes it a versatile compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C21H16ClN3O5

Molecular Weight

425.8 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16ClN3O5/c1-11-14(15-3-2-4-17(22)19(15)24-11)7-8-23-20(26)16-10-12-9-13(25(28)29)5-6-18(12)30-21(16)27/h2-6,9-10,24H,7-8H2,1H3,(H,23,26)

InChI Key

PUJHNLAEZGDBCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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